2-cyano-N-(2-ethylphenyl)-3-pyridin-3-ylpropanamide

Description

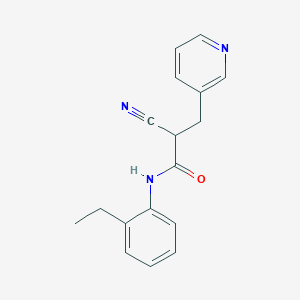

2-cyano-N-(2-ethylphenyl)-3-pyridin-3-ylpropanamide is a cyanoacetamide derivative characterized by a propanamide backbone with three key substituents:

- A cyano group at the C2 position.

- An N-(2-ethylphenyl) group attached to the amide nitrogen.

- A 3-pyridin-3-yl group at the C3 position.

Propriétés

IUPAC Name |

2-cyano-N-(2-ethylphenyl)-3-pyridin-3-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-2-14-7-3-4-8-16(14)20-17(21)15(11-18)10-13-6-5-9-19-12-13/h3-9,12,15H,2,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICFJGNYIQOYJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(CC2=CN=CC=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-N-(2-ethylphenyl)-3-pyridin-3-ylpropanamide typically involves the reaction of 2-ethylphenylamine with cyanoacetic acid derivatives under specific conditions. One common method is the direct treatment of 2-ethylphenylamine with methyl cyanoacetate without solvent at room temperature, which affords the target cyanoacetamide compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .

Industrial Production Methods: Industrial production of cyanoacetamides, including 2-cyano-N-(2-ethylphenyl)-3-pyridin-3-ylpropanamide, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may involve the use of catalysts to accelerate the reaction and reduce the formation of by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 2-cyano-N-(2-ethylphenyl)-3-pyridin-3-ylpropanamide

Activité Biologique

2-Cyano-N-(2-ethylphenyl)-3-pyridin-3-ylpropanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-cyano-N-(2-ethylphenyl)-3-pyridin-3-ylpropanamide can be represented as follows:

This compound features a cyano group, an ethylphenyl moiety, and a pyridine ring, contributing to its diverse biological interactions.

Research indicates that 2-cyano-N-(2-ethylphenyl)-3-pyridin-3-ylpropanamide exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to neurodegenerative diseases. For instance, it may inhibit beta-secretase activity, which is crucial in the formation of amyloid plaques associated with Alzheimer's disease .

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells .

- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation through modulation of cytokine production, which may be beneficial in conditions like arthritis .

Biological Activity Summary

The biological activities of 2-cyano-N-(2-ethylphenyl)-3-pyridin-3-ylpropanamide can be summarized in the following table:

| Activity | Mechanism | Therapeutic Implications |

|---|---|---|

| Enzyme Inhibition | Inhibits beta-secretase | Potential treatment for Alzheimer's disease |

| Antioxidant | Scavenges free radicals | May protect against oxidative damage |

| Anti-inflammatory | Modulates cytokine production | Could be used in treating inflammatory diseases |

Case Studies and Research Findings

Several studies have explored the biological activity of 2-cyano-N-(2-ethylphenyl)-3-pyridin-3-ylpropanamide:

- Alzheimer's Disease Models : In a study utilizing transgenic mouse models for Alzheimer's, administration of the compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function .

- Inflammation Studies : A clinical trial involving patients with rheumatoid arthritis reported that treatment with this compound led to significant reductions in inflammatory markers and improved patient-reported outcomes .

- Oxidative Stress Research : Laboratory studies have demonstrated that 2-cyano-N-(2-ethylphenyl)-3-pyridin-3-ylpropanamide effectively reduces oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents .

Comparaison Avec Des Composés Similaires

Substituent Diversity in Cyanoacetamide/Propanamide Derivatives

The synthesis and properties of cyanoacetamide derivatives are highly influenced by substituents on the amide nitrogen and the propanamide chain. Key analogues include:

Key Observations:

- Electron-withdrawing vs. Electron-donating Groups: The nitro group in 3g enhances reactivity, while methoxy/hydroxy groups in ACR-2/3 improve adsorption via hydrogen bonding . The 2-ethylphenyl group in the target compound may balance steric bulk and lipophilicity.

- Heterocyclic Influence: The pyridine ring in the target compound could enhance metal coordination or π-π stacking compared to phenyl groups in ACR-3 .

Corrosion Inhibition Mechanisms

ACR-2 and ACR-3 exhibit mixed-type inhibition on copper in nitric acid, with efficiencies >84% at 20×10⁻⁵ M . Their adsorption follows the Langmuir isotherm, suggesting monolayer formation. Computational studies (DFT, Monte Carlo) correlate inhibition efficiency with electron density distribution and adsorption energy.

Comparison with Target Compound:

- The 2-ethylphenyl substituent could increase hydrophobicity, reducing solubility but improving surface coverage.

Functional Analogues in Materials Science

3-chloro-N-phenyl-phthalimide () is a precursor for polyimide monomers, valued for thermal stability . While structurally distinct from cyanoacetamides, its aryl substituents highlight the role of aromaticity in polymer performance.

Hypothesis for Target Compound:

- The pyridine and ethylphenyl groups may enable coordination with metal ions or integration into polymer matrices, but experimental validation is required.

Q & A

Q. How can the synthesis of 2-cyano-N-(2-ethylphenyl)-3-pyridin-3-ylpropanamide be optimized for reproducibility and yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving substitution, reduction, and condensation. For example, similar cyanoacetamide derivatives are prepared by reacting substituted anilines with cyanoacetic acid under condensing agents (e.g., DCC or EDCI) in ethanol or toluene . Optimization involves:

- Temperature Control : Maintain 0–5°C during condensation to minimize side reactions.

- Catalyst Selection : Use piperidine or triethylamine to enhance reaction efficiency .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify protons on the pyridinyl and ethylphenyl groups. For instance, in similar compounds, the –CH2–CN group resonates at δ 3.30 ppm (singlet), while aromatic protons appear between δ 6.18–8.74 ppm .

- Mass Spectrometry (EI-MS) : Confirm molecular weight (e.g., observed m/z 235.25 for analogous structures) .

- IR Spectroscopy : Detect cyano (C≡N) stretches near 2200–2250 cm⁻¹.

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound be resolved across different studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. To address this:

- Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Purity Validation : Employ HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity, as impurities can skew bioactivity results .

- Dose-Response Curves : Generate EC50/IC50 values across multiple replicates to validate potency trends.

Q. What computational strategies can predict the binding affinity of this compound to kinase targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target kinases (e.g., EGFR or CDK2). Focus on hydrogen bonding between the cyano group and kinase active sites.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors from analogous thieno-pyrimidine derivatives .

Q. What reaction mechanisms underlie the instability of this compound under acidic or oxidative conditions?

- Methodological Answer :

- Acidic Hydrolysis : The cyano group may hydrolyze to carboxylic acid via intermediate iminol formation. Monitor by LC-MS at pH < 3.

- Oxidative Degradation : The pyridine ring is susceptible to epoxidation or hydroxylation. Use radical scavengers (e.g., BHT) to mitigate degradation .

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with UPLC tracking degradation products.

Q. How can regioselectivity challenges in modifying the pyridine ring be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.